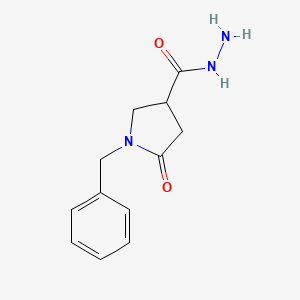

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

Description

BenchChem offers high-quality 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZSIPQGQQCXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377319 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368429-72-5 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Validated Synthesis Pathway for 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Guide for Medicinal Chemists

An In-depth Technical Guide:

Executive Summary:

This technical guide provides a comprehensive and validated pathway for the synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a valuable building block in drug discovery and development. The core structure is based on the pyroglutamic acid scaffold, a privileged motif known for conferring metabolic stability and serving as a chiral template.[1][2][3] The terminal carbohydrazide group is a highly versatile functional handle, enabling the construction of diverse heterocyclic systems such as oxadiazoles, thiadiazoles, and triazoles, which are prominent in medicinal chemistry.[4][5][6][7] The presented synthesis is structured as a robust two-stage process, beginning with the formation of a key carboxylic acid precursor, followed by a high-yield conversion to the target hydrazide via an ester intermediate. This guide explains the causal mechanisms behind each procedural step, provides detailed experimental protocols, and includes process flow diagrams to ensure clarity and reproducibility for researchers and scientists in the field.

Introduction and Strategic Rationale

The 1-benzyl-5-oxo-pyrrolidine core, a derivative of pyroglutamic acid, is a foundational structure in the synthesis of conformationally constrained amino acids and peptidomimetics.[3][8] Its incorporation into therapeutic candidates can enhance resistance to degradation by aminopeptidases.[2] The addition of a carbohydrazide functional group at the 3-position transforms this stable scaffold into a powerful synthetic intermediate. Acid hydrazides are well-established precursors for a vast array of heterocyclic compounds, owing to the nucleophilicity of the terminal amine and the propensity for cyclocondensation reactions.[4][5][6]

The synthesis strategy outlined herein is predicated on a foundational principle of organic synthesis: the conversion of a stable carboxylic acid to a more reactive acyl derivative to facilitate nucleophilic substitution. Direct condensation of a carboxylic acid with hydrazine can be inefficient. Therefore, a two-step sequence involving an intermediate ester is the preferred industrial and laboratory-scale method, ensuring higher purity and yield.[9]

Retrosynthetic Analysis and Pathway Overview

A logical retrosynthetic analysis of the target molecule, 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, dictates the overall synthetic strategy. The carbohydrazide can be disconnected at the C-N bond, tracing back to a carboxylate ester, which is the immediate precursor. This ester, in turn, is derived from its corresponding carboxylic acid, 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid. This key intermediate is synthesized via a conjugate addition and subsequent intramolecular cyclization between benzylamine and itaconic acid.

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (1.0 eq) and benzylamine (1.05 eq).

-

Solvent-Free Reaction: The mixture is heated with stirring to 140-150 °C. Causality Note: This temperature is critical to provide the activation energy for the initial Michael addition and to drive the subsequent dehydration and cyclization to form the lactam ring.

-

Reaction Monitoring: The reaction is maintained at this temperature for 2-3 hours. The progress can be monitored by the cessation of water evolution.

-

Work-up and Isolation: The reaction mixture is cooled to approximately 80 °C, and hot water is added to dissolve the crude product. The solution is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization.

-

Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid as a white solid.

Two-Step Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

With the key carboxylic acid precursor in hand, the pathway proceeds to the target molecule through a reliable two-step sequence: esterification followed by hydrazinolysis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lmaleidykla.lt [lmaleidykla.lt]

- 5. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]

- 6. rjptonline.org [rjptonline.org]

- 7. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. This guide focuses on 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a key intermediate and a molecule of interest in its own right, belonging to the versatile 5-oxopyrrolidine class of compounds. These derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.[3][4] This document provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of the therapeutic relevance of this compound, grounded in the latest scientific research.

Physicochemical Properties

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide is a white to off-white solid at room temperature.[5] Its core structure consists of a pyrrolidinone ring N-substituted with a benzyl group and a carbohydrazide functional group at the 3-position. This combination of a rigid heterocyclic core and a reactive hydrazide moiety makes it a valuable building block for combinatorial chemistry and the synthesis of more complex bioactive molecules.[6]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [5] |

| Molecular Weight | 233.27 g/mol | [5] |

| CAS Number | 35395-51-0 | [5] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not explicitly reported; carbohydrazides typically melt with decomposition.[7][8] | General chemical knowledge |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water and non-polar organic solvents.[9][10][11] | Inferred from carbohydrazide properties |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.[12][13] | General chemical safety |

Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

The most direct and efficient method for the synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide is through the hydrazinolysis of its corresponding methyl ester, methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This reaction is a standard procedure for the preparation of carboxylic acid hydrazides.[14]

Caption: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide.

Experimental Protocol: Hydrazinolysis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

This protocol is adapted from a similar synthesis of a 5-oxopyrrolidine carbohydrazide derivative.[3]

Materials:

-

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

-

Hydrazine monohydrate (a slight excess, e.g., 3 equivalents)

-

Toluene or a suitable alcohol (e.g., isopropanol) as the solvent

-

Standard laboratory glassware for reflux and filtration

-

Recrystallization solvent (e.g., 1,4-dioxane or an alcohol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in a suitable solvent like toluene.

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 16 hours, as in a similar synthesis).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, is expected to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with a suitable solvent (e.g., propan-2-ol) to remove any unreacted starting materials and impurities.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as 1,4-dioxane or an appropriate alcohol to yield the pure carbohydrazide.

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum is expected to show characteristic signals for the benzyl protons (aromatic region), the methylene protons of the benzyl group, and the protons of the pyrrolidinone ring. The protons of the hydrazide group (-CONHNH₂) will likely appear as broad singlets.

-

¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the lactam and the hydrazide, the carbons of the benzyl group, and the carbons of the pyrrolidinone ring.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the hydrazide, C=O stretching of the lactam and hydrazide, and C-H stretching of the aromatic and aliphatic groups. The presence of multiple C=O groups will likely result in strong absorptions in the 1650-1750 cm⁻¹ region.[15]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.27 g/mol ).

Applications in Drug Discovery

The true value of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide lies in its role as a versatile precursor for the synthesis of novel therapeutic agents. The carbohydrazide moiety serves as a convenient handle for the introduction of various pharmacophores through condensation reactions with aldehydes and ketones, leading to the formation of hydrazones and other heterocyclic systems.[6][16]

Sources

- 1. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide | C12H15N3O2 | CID 2764126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 8. 497-18-7 CAS MSDS (Carbohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 10. researchgate.net [researchgate.net]

- 11. runxinchemicals.com [runxinchemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. redox.com [redox.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse array of bioactive molecules. 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a distinct member of this family, presents a compelling subject for mechanistic investigation. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs—a pyrrolidinone ring, a benzyl group, and a carbohydrazide side chain—suggest several plausible biological targets. This in-depth technical guide synthesizes information from related compounds to propose putative mechanisms of action for 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and provides a comprehensive, step-by-step experimental framework for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrrolidinone derivatives.

Introduction: The Therapeutic Potential of the Pyrrolidinone Core

The pyrrolidone (or 2-oxopyrrolidine) chemical family has been a subject of significant research interest for over three decades[1]. This scaffold is a cornerstone in the development of compounds with a wide spectrum of pharmacological activities, including nootropic, neuroprotective, antiepileptic, and anti-inflammatory effects[1][2]. The versatility of the pyrrolidinone ring, which can be readily functionalized, allows for the fine-tuning of its physicochemical properties and biological activity[3][4].

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (BOPC) is a derivative that combines the pyrrolidinone core with a benzyl group at the N1 position and a carbohydrazide group at the C3 position. While the specific biological activities of BOPC are not yet well-defined, the presence of these functional groups allows us to formulate several testable hypotheses regarding its mechanism of action. The carbohydrazide moiety, in particular, is a known precursor for the synthesis of various heterocyclic compounds with potential biological activities, including antibacterial properties[5][6].

This guide will first explore three putative mechanisms of action for BOPC based on the known activities of structurally related compounds. Subsequently, it will provide detailed experimental protocols to systematically investigate these hypotheses.

Putative Mechanisms of Action: Formulating the Hypotheses

Given the chemical structure of BOPC, we propose three primary, plausible mechanisms of action for investigation. These are not mutually exclusive and may act in concert.

Hypothesis 1: Modulation of Neurotransmitter Systems

Many pyrrolidinone derivatives exhibit psychotropic and neuroprotective effects[1][7]. These actions are often mediated through interactions with neurotransmitter receptors and transporters. For instance, certain pyrrolidine-2,5-dione derivatives have been identified as potent ligands for the 5-HT1A receptor and the serotonin transporter (SERT)[8][9].

-

Proposed Mechanism: BOPC may act as a modulator of key neurotransmitter systems in the central nervous system. The benzyl group could facilitate entry into the CNS, while the pyrrolidinone core and carbohydrazide side chain could interact with receptor binding pockets. Potential targets include, but are not limited to, serotonin (5-HT) receptors, dopamine (D) receptors, and their respective transporters.

Hypothesis 2: Anti-inflammatory Activity via Formyl Peptide Receptor 2 (FPR2) Agonism

Recent studies have identified pyrrolidinone-based small molecules as agonists of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in the resolution of inflammation[2]. Agonism of FPR2 can reduce neutrophil adhesion and promote anti-inflammatory and pro-resolving pathways[2].

-

Proposed Mechanism: BOPC may function as an agonist of FPR2. This interaction would likely be mediated by the specific conformation of the pyrrolidinone scaffold, potentially leading to downstream signaling events such as inhibition of adenylyl cyclase and modulation of intracellular calcium levels. This could translate to anti-inflammatory effects in various disease models.

Hypothesis 3: Histone Deacetylase (HDAC) Inhibition

The carbohydrazide moiety is a known zinc-binding group, a key feature of many histone deacetylase (HDAC) inhibitors. Novel pyrrolidinone derivatives have been synthesized and evaluated as HDAC inhibitors, demonstrating in vitro growth inhibitory potency against cancer cell lines[10].

-

Proposed Mechanism: The carbohydrazide group of BOPC could chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This would result in the hyperacetylation of histones and other proteins, leading to changes in gene expression that could induce cell cycle arrest, differentiation, or apoptosis in cancer cells.

Experimental Validation: A Step-by-Step Guide

To systematically evaluate the proposed mechanisms of action, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more definitive mechanistic studies.

General Cell-Based Viability and Cytotoxicity Assays

Before embarking on specific mechanistic studies, it is crucial to determine the concentration range over which BOPC exhibits biological activity without causing overt cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells of interest (e.g., neuronal cell lines like SH-SY5Y for neuroactivity, immune cell lines like U937 for inflammation, or cancer cell lines like A549 for HDAC inhibition) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of BOPC (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing BOPC or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Investigating Neurotransmitter System Modulation

Protocol 2: Radioligand Binding Assays

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptors (e.g., 5-HT1A, SERT).

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of BOPC.

-

Incubation: Incubate at the appropriate temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the ability of BOPC to displace the radioligand and calculate its binding affinity (Ki).

Workflow for Neurotransmitter System Investigation

Caption: Workflow for investigating the modulation of neurotransmitter systems by BOPC.

Assessing Anti-inflammatory Potential via FPR2

Protocol 3: Calcium Mobilization Assay

-

Cell Loading: Load FPR2-expressing cells (e.g., transfected HEK293 or neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Compound Addition: Add varying concentrations of BOPC to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the concentration of BOPC to determine the EC₅₀ (half-maximal effective concentration) for agonism.

Signaling Pathway for FPR2 Agonism

Caption: Putative signaling pathway for BOPC-mediated FPR2 agonism.

Determining HDAC Inhibitory Activity

Protocol 4: In Vitro HDAC Activity Assay

-

Assay Principle: Utilize a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs.

-

Reaction Setup: In a 96-well plate, combine a recombinant human HDAC enzyme (e.g., HDAC1, HDAC6), the fluorogenic substrate, and varying concentrations of BOPC.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of BOPC and determine the IC₅₀ value.

Protocol 5: Western Blot for Histone Acetylation

-

Cell Treatment: Treat cancer cells with varying concentrations of BOPC for a specified time.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in histone acetylation levels.

Data Presentation and Interpretation

For each proposed mechanism, the quantitative data should be summarized in tables for clear comparison.

Table 1: Summary of BOPC Activity at a Putative Neurological Target

| Assay | Target | Metric | BOPC Value (µM) | Positive Control |

|---|---|---|---|---|

| Radioligand Binding | 5-HT1A | Ki | TBD | 8-OH-DPAT |

| cAMP Assay | 5-HT1A | EC₅₀/IC₅₀ | TBD | 8-OH-DPAT |

| Neurotransmitter Uptake | SERT | IC₅₀ | TBD | Fluoxetine |

Table 2: Summary of BOPC Anti-inflammatory Activity

| Assay | Target | Metric | BOPC Value (µM) | Positive Control |

|---|

| Calcium Mobilization | FPR2 | EC₅₀ | TBD | WKYMVm |

Table 3: Summary of BOPC HDAC Inhibitory Activity

| Assay | Target | Metric | BOPC Value (µM) | Positive Control |

|---|---|---|---|---|

| In Vitro HDAC Activity | HDAC1 | IC₅₀ | TBD | SAHA |

| In Vitro HDAC Activity | HDAC6 | IC₅₀ | TBD | SAHA |

| Histone H3 Acetylation| Cellular | EC₅₀ | TBD | SAHA |

Conclusion

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide is a compound of significant interest due to its unique chemical structure. While its precise mechanism of action remains to be elucidated, this guide provides a robust framework for its investigation. By systematically testing the hypotheses of neurotransmitter modulation, FPR2 agonism, and HDAC inhibition, researchers can uncover the therapeutic potential of this novel pyrrolidinone derivative. The provided protocols and workflows offer a clear and scientifically rigorous path for this exploration, paving the way for potential applications in neuropharmacology, immunology, and oncology.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

-

Partyka, A., Jastrzębska-Więsek, M., Słoczyńska, K., Satała, G., Bojarski, A. J., & Wesołowska, A. (2014). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 75, 433-443. [Link]

-

Maciuszek, M., Perretti, M., & Flower, R. J. (2021). Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. European Journal of Medicinal Chemistry, 226, 113805. [Link]

-

Partyka, A., Jastrzębska-Więsek, M., Słoczyńska, K., Satała, G., Bojarski, A. J., & Wesołowska, A. (2014). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. ResearchGate. [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (n.d.). [Link]

-

De Clercq, E., & Holý, A. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Monatshefte für Chemie - Chemical Monthly, 152(2), 181-190. [Link]

-

Conti, P., Di Francesco, M. E., & Cacciatore, I. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Comprehensive Medicinal Chemistry III (pp. 235-269). Elsevier. [Link]

-

Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]

-

Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. LMA leidykla. [Link]

-

Mickevičienė, R., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. [Link]

-

Oniscu, C., Nacu, S., & Costea, I. (1992). [The synthesis of new pyrrolidone derivatives with psychotropic action]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 96(3-4), 241-242. [Link]

-

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. (n.d.). PubChem. [Link]

-

Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]

- 6. lmaleidykla.lt [lmaleidykla.lt]

- 7. [The synthesis of new pyrrolidone derivatives with psychotropic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Evolving Landscape of 5-Oxopyrrolidines: A Technical Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Analogs in Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and its structural analogs. This class of compounds, built upon the versatile 5-oxopyrrolidine scaffold, has demonstrated a remarkable breadth of biological activities, positioning it as a fertile ground for the discovery of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising molecules, with a focus on their potential applications in oncology, infectious diseases, and enzyme inhibition.

The 5-Oxopyrrolidine Core: A Privileged Scaffold in Medicinal Chemistry

The 5-oxopyrrolidine ring is a five-membered lactam that is a common structural motif in a variety of natural products and synthetic molecules with significant biological properties. Its conformational flexibility and the presence of multiple points for chemical modification make it an attractive starting point for the design of diverse chemical libraries. The introduction of a carbohydrazide moiety at the 3-position provides a key handle for the facile synthesis of a wide array of derivatives, particularly hydrazones, which are known to possess a broad spectrum of pharmacological activities. The N-benzyl group at the 1-position often contributes to favorable interactions with biological targets and can be modified to fine-tune the physicochemical properties of the analogs.

Synthetic Strategies: From Precursors to Diverse Analogs

The synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and its analogs typically follows a multi-step sequence, beginning with the construction of the core pyrrolidinone ring.

Synthesis of the Core Intermediate: 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

A common route to the title compound involves the initial synthesis of ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This can be achieved through the reaction of a suitable precursor like itaconic acid with benzylamine to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, followed by esterification. The resulting ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (A representative analog) [1]

This protocol describes the synthesis of a structurally related analog, illustrating the key chemical transformations.

-

Step 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. N-(4-aminophenyl)acetamide is reacted with itaconic acid in refluxing water to yield the carboxylic acid derivative.[1]

-

Step 2: Esterification. The resulting carboxylic acid is treated with methanol in the presence of a catalytic amount of sulfuric acid to afford the methyl ester.[1]

-

Step 3: Hydrazinolysis. The methyl ester is then subjected to hydrazinolysis with hydrazine monohydrate in a suitable solvent like methanol to yield the final carbohydrazide product.[1]

Diagram: General Synthetic Workflow

Caption: General synthetic route to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and its hydrazone analogs.

Derivatization of the Carbohydrazide Moiety

The carbohydrazide functional group is a versatile precursor for the synthesis of a wide range of heterocyclic and non-heterocyclic derivatives. Condensation with various aldehydes and ketones is a straightforward method to generate a library of hydrazone analogs.[1][2] Further cyclization reactions can lead to the formation of diverse five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazines.[3][4][5]

Biological Activities and Therapeutic Potential

Structural analogs of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide have exhibited a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 5-oxopyrrolidine derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[6][7]

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle.[7] Molecular docking studies have suggested that some analogs may act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[8]

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Carbohydrazide Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | A375 (Melanoma) | 6.4 | [7] |

| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | MDA-MB-231 (Breast) | 10.9 | [7] |

| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | PPC-1 (Prostate) | 13.1 | [7] |

| Furan-bearing carbohydrazide derivative | A549 (Lung) | Varies | |

| Thiazole-bearing carbohydrazide derivative | SKOV-3 (Ovarian) | 7.84 | [6] |

| Thiazole-bearing carbohydrazide derivative | HepG2 (Liver) | 13.68 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9][10][11]

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with essential bacterial processes. Some studies suggest that the hydrazone linkage is crucial for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Analogs

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | Staphylococcus aureus | 0.5 | [10][11] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | Escherichia coli | 1 | [10][11] |

| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative | Staphylococcus aureus | 1 | [10][11] |

| 5-nitrothienylhydrazone derivative | Staphylococcus aureus | 3.9 | [9] |

| Benzylidene hydrazone derivative | Staphylococcus aureus | 3.9 | [9] |

Kinase Inhibition

Protein kinases play a central role in cellular signaling and are attractive targets for drug discovery, particularly in oncology. Several pyrrolidinone-based compounds have been identified as potent kinase inhibitors.[12][13][14][15]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective analogs.[12]

Table 3: Kinase Inhibitory Activity of Selected Pyrrolidinone Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | EGFR | 79 | [12] |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | Her2 | 40 | [12] |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | VEGFR2 | 204 | [12] |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | CDK2 | 110 | [12] |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f) | BTK | 74 | [13] |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f) | PI3Kδ | 170 | [13] |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity and drug-like properties of lead compounds. For the 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide scaffold, several key structural features have been identified that influence its activity.

-

The N-Benzyl Group: Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact potency and selectivity.

-

The Hydrazone Moiety: The nature of the substituent on the imine carbon of the hydrazone is a critical determinant of biological activity. Aromatic and heteroaromatic rings with various substituents have been extensively explored.

-

The Pyrrolidinone Ring: While less frequently modified, alterations to the pyrrolidinone ring can affect the overall conformation and physicochemical properties of the molecule.

Diagram: Key Structural Features for SAR

Caption: Key pharmacophoric features of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide analogs for SAR studies. (Note: A representative chemical structure image would be embedded here).

ADME/Tox Considerations in Drug Development

For any promising lead compound, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for its progression into clinical development. In silico prediction tools and in vitro assays are valuable for assessing the drug-likeness of novel analogs at an early stage. Studies on related pyrrolidinone derivatives have shown that these compounds can possess favorable pharmacokinetic profiles and low toxicity.[16][17]

Future Perspectives

The 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide scaffold continues to be a rich source of novel bioactive compounds. Future research in this area will likely focus on:

-

Multi-target drug design: Developing single molecules that can modulate multiple biological targets to achieve synergistic therapeutic effects.

-

Optimization of ADMET properties: Fine-tuning the chemical structure to improve oral bioavailability, metabolic stability, and safety profiles.

-

Exploration of new therapeutic areas: Investigating the potential of these analogs for the treatment of other diseases, such as neurodegenerative and inflammatory disorders.

By leveraging the synthetic versatility of this scaffold and a deeper understanding of its SAR, the scientific community is well-positioned to unlock the full therapeutic potential of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide analogs.

References

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available from: [Link]

-

IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. ResearchGate. Available from: [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available from: [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available from: [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available from: [Link]

-

IC 50 values of the most potent compounds against additional cancer and normal cell lines. ResearchGate. Available from: [Link]

-

Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. MDPI. Available from: [Link]

-

(PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. ResearchGate. Available from: [Link]

-

Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives. LMA. Available from: [Link]

-

Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. Available from: [Link]

-

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide | C12H15N3O2 | CID 2764126. PubChem. Available from: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available from: [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

-

1 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. National Institutes of Health. Available from: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available from: [Link]

-

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. MySkinRecipes. Available from: [Link]

-

Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. LMA leidykla. Available from: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. National Institutes of Health. Available from: [Link]

-

N-[3-Oxo-3-phenyl-1-(pyrrolidin-1-carbonyl)propyl]carbamic acid, benzyl ester. PubChem. Available from: [Link]

-

Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Vilnius University. Available from: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. National Institutes of Health. Available from: [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. Available from: [Link]

-

ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (5336-50-5). Chemchart. Available from: [Link]

-

1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid. PubChemLite. Available from: [Link]

-

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (C14H17NO3). PubChemLite. Available from: [Link]

-

(PDF) Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, 'ADMET-SAR' Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzohydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors. PubMed. Available from: [Link]

-

Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. National Institutes of Health. Available from: [Link]

-

(5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. Acta Crystallographica Section E. Available from: [Link]

-

Synthesis, Characterization, 'ADMET-SAR' Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzo hydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors. Bentham Science. Available from: [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lmaleidykla.lt [lmaleidykla.lt]

- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives [epubl.ktu.edu]

- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, ‘ADMET-SAR’ Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzo hydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors | Bentham Science [benthamscience.com]

A Comprehensive Technical Guide to 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review and prospective analysis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, chemical characteristics, and potential therapeutic applications of this compound, with a particular focus on its promising neuroprotective and anticonvulsant activities. The information herein is synthesized from the current scientific literature on structurally related analogs, offering a robust framework for future research and development.

Introduction: The Therapeutic Promise of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, sp3-hybridized structure provides an excellent scaffold for creating three-dimensional diversity, crucial for specific interactions with biological targets. Within this class, molecules featuring a 1-benzyl-5-oxopyrrolidine moiety have emerged as promising candidates for treating neurological disorders. This guide focuses on a specific derivative, 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide, a compound with significant, yet largely unexplored, therapeutic potential.

Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Proposed Pathway

Experimental Protocol: From Carboxylic Acid to Carbohydrazide

This protocol outlines a two-step process to synthesize the title compound from 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid.

Step 1: Esterification of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid

-

Rationale: Conversion of the carboxylic acid to its methyl or ethyl ester is a standard procedure to activate the carboxyl group for subsequent reaction with hydrazine. This is a common strategy in the synthesis of hydrazide derivatives.[3]

-

Procedure:

-

To a solution of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1 equivalent) in methanol or ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.

-

Step 2: Hydrazinolysis of the Ester to Yield 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

-

Rationale: The ester is then reacted with hydrazine hydrate to form the desired carbohydrazide. This is a standard and high-yielding method for the synthesis of carbohydrazides.[3]

-

Procedure:

-

Dissolve the ester from Step 1 (1 equivalent) in ethanol (10 volumes).

-

To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide.

-

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Physicochemical Properties and Structural Data

The fundamental physicochemical properties of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide are summarized below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₂ | PubChem[4] |

| Molecular Weight | 233.27 g/mol | PubChem[4] |

| CAS Number | 368429-72-5 | ChemicalBook[5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity (Typical) | >95% | AstaTech[6] |

Biological Activities and Therapeutic Potential: An Evidence-Based Perspective

While direct biological data for 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide is limited, a strong case for its potential therapeutic efficacy can be built upon the well-documented activities of its close structural analogs.

Neuroprotective Activity: Targeting the NMDA Receptor

A compelling study on a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which are structurally very similar to the title compound, revealed potent neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity.[7] The lead compound from this study, 12k , demonstrated superior potency to the reference compound ifenprodil.[7]

Mechanism of Action: The neuroprotective effects of these analogs are attributed to their interaction with the NR2B subunit of the NMDA receptor.[7] Overactivation of NMDA receptors leads to excessive calcium influx, a key event in the excitotoxic cascade that results in neuronal damage. By modulating the NR2B subunit, these compounds can attenuate this calcium influx, thereby protecting neurons from excitotoxic insults.[7]

Proposed Signaling Pathway for Neuroprotection:

Caption: Proposed neuroprotective mechanism via NMDA receptor modulation.

Anticonvulsant Potential: A Promising Avenue

The pyrrolidine core is a well-established pharmacophore in the design of anticonvulsant agents. Numerous studies have demonstrated the efficacy of various pyrrolidine derivatives in preclinical seizure models.[8][9][10]

Evidence from Structurally Related Compounds:

-

N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound has shown broad-spectrum anticonvulsant activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models.[10]

-

3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides: A series of these compounds demonstrated robust anticonvulsant properties, with the lead compound also showing efficacy in a model of drug-resistant epilepsy.[9]

Proposed Experimental Workflow for Anticonvulsant Screening:

Based on standard preclinical models for anticonvulsant drug discovery, the following workflow is recommended for evaluating 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide.[8][11]

Sources

- 1. enamine.net [enamine.net]

- 2. 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide | C12H15N3O2 | CID 2764126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BENZYL-5-OXO-3-PYRROLIDINECARBOHYDRAZIDE | 368429-72-5 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 10. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preliminary anticonvulsant and toxicity screening of substituted benzylidenehydrazinyl-N-(6-substituted benzo[d]thiazol-2-yl)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide: A Technical Guide to Unlocking its Biological Activity

Foreword: The Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily functionalized to target a diverse array of biological processes is of paramount importance. The 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide core represents one such promising scaffold. While direct biological data on this specific molecule is nascent, extensive research into its derivatives has revealed a rich tapestry of pharmacological activities, spanning from anticancer and antimicrobial to enzyme inhibition. This technical guide serves as an in-depth exploration of the latent biological potential of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide, providing researchers, scientists, and drug development professionals with a comprehensive framework for its investigation and exploitation. By synthesizing data from closely related analogues, we will illuminate the pathways to unlocking the therapeutic promise of this versatile chemical entity.

The Strategic Importance of the 5-Oxopyrrolidine Carbohydrazide Core

The 5-oxopyrrolidine ring, a five-membered lactam, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities. The incorporation of a carbohydrazide moiety at the 3-position introduces a highly reactive and versatile functional group. This hydrazide group serves as a linchpin for the synthesis of a wide array of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[1][2]

The rationale behind this synthetic strategy is twofold:

-

Expansion of Chemical Diversity: The introduction of diverse aromatic and heterocyclic moieties via the hydrazone linkage allows for a systematic exploration of the structure-activity relationship (SAR). This enables the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

-

Pharmacophoric Significance of the Hydrazone Moiety: The -C(=O)NHN=CH- linker is a well-established pharmacophore known to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This moiety is a common feature in compounds exhibiting a broad spectrum of bioactivities.

Unveiling the Anticancer Potential: A Primary Therapeutic Avenue

Derivatives of the 5-oxopyrrolidine carbohydrazide scaffold have consistently demonstrated significant anticancer activity against various cancer cell lines.[3][4] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Mechanistic Insights: Targeting Key Cellular Processes

While the precise molecular targets of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide itself remain to be elucidated, studies on its close analogues suggest several potential mechanisms of action:

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5] Other related heterocyclic compounds have demonstrated inhibition of Cyclin-Dependent Kinase 1 (CDK1/Cdc2), a critical regulator of the cell cycle.[6]

-

Induction of Apoptosis: Treatment of cancer cells with these derivatives has been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-9, and an increase in the pro-apoptotic Bax/Bcl-2 ratio.[5]

-

Cell Cycle Arrest: Flow cytometric analysis of treated cancer cells has revealed a significant accumulation of cells in the G2/M phase, indicating an arrest of the cell cycle at this checkpoint.[5][6]

The following diagram illustrates a plausible signaling pathway for the anticancer activity of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide derivatives.

Caption: Putative anticancer mechanism of action.

Experimental Protocol: In Vitro Anticancer Activity Screening

The following protocol outlines a standard methodology for evaluating the cytotoxic effects of synthesized 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide derivatives against human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against selected cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer).[5]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's sensitivity and reproducibility. The consistency of results across replicate wells and experiments ensures the reliability of the data.

Combating Microbial Resistance: A Second Frontier

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Derivatives of 5-oxopyrrolidine carbohydrazide have shown promising activity against a range of bacterial and fungal strains.[1][2]

Spectrum of Antimicrobial Activity

Studies have demonstrated that certain hydrazone derivatives of this scaffold exhibit potent and selective antimicrobial activity. For instance, compounds bearing a 5-nitrothiophene substituent have shown promising results against multidrug-resistant Staphylococcus aureus strains.[3] Preliminary evaluations have also indicated activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1][2]

Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).

-

Fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Self-Validation: The inclusion of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls ensures the validity of the assay. The clear distinction between growth and no growth in the control wells confirms the appropriateness of the experimental conditions.

Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide and its Derivatives: A Practical Workflow

The synthesis of the title compound and its subsequent derivatization into biologically active hydrazones is a straightforward process. The following workflow provides a general overview of the synthetic route.

Caption: General synthetic scheme for hydrazone derivatives.

A more detailed, step-by-step synthesis protocol for a representative hydrazone derivative is provided below.

Step-by-Step Synthesis of a Representative Hydrazone Derivative

Step 1: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid. This can be achieved through the reaction of itaconic acid with benzylamine.

Step 2: Esterification. The carboxylic acid is converted to its corresponding methyl or ethyl ester by refluxing with the respective alcohol in the presence of a catalytic amount of sulfuric acid.[3]

Step 3: Hydrazinolysis. The ester is then treated with hydrazine hydrate to yield the key intermediate, 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide.[3]

Step 4: Hydrazone Synthesis. The carbohydrazide is condensed with a selected aromatic or heterocyclic aldehyde in a suitable solvent (e.g., ethanol, 2-propanol) with a catalytic amount of acid (e.g., HCl, acetic acid) to afford the final hydrazone derivative.[1][3]

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Concluding Remarks and Future Directions

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide stands as a molecule of significant synthetic and medicinal potential. While its own biological profile awaits detailed characterization, the extensive research on its derivatives strongly suggests that this scaffold is a fertile ground for the discovery of novel therapeutic agents. The ease of its synthesis and derivatization, coupled with the demonstrated anticancer and antimicrobial activities of its analogues, makes it an attractive starting point for drug discovery campaigns.

Future research should focus on:

-

Systematic SAR Studies: A comprehensive library of hydrazone and other derivatives should be synthesized and screened to establish a clear structure-activity relationship.

-

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets.

-

In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

By pursuing these avenues of research, the scientific community can fully unlock the therapeutic potential of the 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide scaffold and contribute to the development of the next generation of medicines.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 985. [Link]

-

Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]

-

Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. LMA leidykla. [Link]

-

de Oliveira, C. S., de Souza, A. M., Coimbra, E. S., da Silva, A. D., & de Souza, M. C. B. V. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(16), 1685–1694. [Link]

-

PubChem. (n.d.). 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ewies, E. F., Ali, O. M., El-Gazzar, M. G., & Abdellatif, K. R. A. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5363. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351236. [Link]

-

Aboraia, A. S., Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Gazzar, A. B. A. (2014). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Chemistry of Heterocyclic Compounds, 50(5), 721–728. [Link]

-

Oh, S., Moon, H.-I., Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304. [Link]

-

Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, G., & Kumar, G. B. (2016). Design, synthesis and biological evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides as CDK1/Cdc2 inhibitors. European Journal of Medicinal Chemistry, 123, 363–376. [Link]

Sources

- 1. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]

- 2. lmaleidykla.lt [lmaleidykla.lt]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 6. Design, synthesis and biological evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides as CDK1/Cdc2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide are emerging as a promising class of therapeutic agents, demonstrating significant potential in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of these compounds, offering a comprehensive overview of their synthesis, chemical properties, and biological activities. Tailored for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a foundational resource for the rational design and development of novel therapeutics based on this versatile molecular framework. We will delve into detailed synthetic methodologies, analyze structure-activity relationships, and discuss the putative mechanisms of action that underpin their anticancer and antimicrobial properties.

Introduction: The Strategic Importance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (also known as pyroglutamic acid) ring system is a recurring motif in a multitude of biologically active molecules. Its conformational flexibility and the presence of multiple points for chemical modification make it an attractive starting point for the design of novel drug candidates. The incorporation of a carbohydrazide moiety at the 3-position introduces a versatile functional group that can be readily derivatized to generate a diverse library of compounds. Furthermore, the N-benzyl group at the 1-position provides a handle for modulating the lipophilicity and steric bulk of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Recent studies on related 5-oxopyrrolidine derivatives have highlighted their potential as potent anticancer and antimicrobial agents.[1][2] These findings have spurred interest in the systematic investigation of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide derivatives as a distinct chemical class with the potential for novel therapeutic applications. This guide will provide the necessary technical details to empower researchers to explore this promising area of drug discovery.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide derivatives can be approached in a systematic, multi-step process. The overall synthetic strategy involves the initial construction of the core 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid scaffold, followed by its conversion to the corresponding carbohydrazide, and subsequent derivatization to yield a library of target compounds, primarily hydrazones.

Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid

The foundational precursor, 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, can be synthesized through the reaction of itaconic acid with benzylamine.[1] This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Experimental Protocol: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and benzylamine (1.05 eq) in water.

-

Reflux: Heat the reaction mixture to reflux (100 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the solution with 5% hydrochloric acid to a pH of approximately 2-3.

-

Isolation: The product will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid.

-

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

The carboxylic acid is then converted to the key carbohydrazide intermediate. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.[1]

Experimental Protocol: Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

-

Esterification: Suspend 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.

-

Ester Isolation: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (excess, ~5-10 eq). Heat the mixture to reflux for 8-12 hours.

-

Product Isolation: Upon cooling, the carbohydrazide product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to obtain 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide.

-

Characterization: Confirm the structure of the carbohydrazide using appropriate spectroscopic techniques.

Synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide Derivatives (Hydrazones)